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Compound of Interest

Compound Name:
7h-Pyrrolo[2,3-d]pyrimidine-5-

carbaldehyde

Cat. No.: B1286517 Get Quote

7H-Pyrrolo[2,3-d]pyrimidine-5-carbaldehyde: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of

7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a key heterocyclic compound in medicinal

chemistry. This document details its known physical and chemical characteristics, outlines

relevant experimental protocols for its synthesis and biological evaluation, and visualizes its

role in significant signaling pathways.

Physicochemical Properties
7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde, a derivative of the 7-deazapurine scaffold,

serves as a crucial intermediate in the synthesis of various biologically active molecules,

particularly kinase inhibitors.[1] A summary of its key physicochemical properties is presented

below.
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Property Value Source

Molecular Formula C₇H₅N₃O PubChem[2]

Molecular Weight 147.13 g/mol BLDpharm[3]

CAS Number 1060815-89-5 BLDpharm[3]

Predicted XlogP 0.1 PubChemLite[2]

Monoisotopic Mass 147.04326 Da PubChemLite[2]

Predicted pKa 11.22 ± 0.50 Guidechem[4]

Melting Point Data not available -

Boiling Point Data not available -

Solubility

Data not available for the

specific compound. However,

related pyrrolo[3,2-

d]pyrimidines have been

synthesized as water-soluble

salts (hydrochlorides).[5]

Solubility in common organic

solvents like DMSO and

ethanol is expected but should

be experimentally determined.

-

Note: Experimental data for melting point, boiling point, and solubility are not readily available

in the reviewed literature. The provided pKa is a predicted value.

Experimental Protocols
Synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-
carbaldehyde
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is commonly achieved through

the Vilsmeier-Haack reaction, which is a well-established method for the formylation of

electron-rich heterocyclic compounds.
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Reaction: Formylation of 7H-pyrrolo[2,3-d]pyrimidine.

Reagents and Materials:

7H-pyrrolo[2,3-d]pyrimidine (starting material)

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF)

Anhydrous solvent (e.g., Dichloromethane)

Sodium bicarbonate solution

Brine

Anhydrous sodium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 7H-

pyrrolo[2,3-d]pyrimidine in the anhydrous solvent.

Cool the solution in an ice bath (0 °C).

Slowly add phosphorus oxychloride to the stirred solution.

To this mixture, add N,N-dimethylformamide dropwise, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold

saturated sodium bicarbonate solution.
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Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic extracts and wash sequentially with water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography using an appropriate solvent

system (e.g., a gradient of hexane and ethyl acetate) to yield 7H-pyrrolo[2,3-d]pyrimidine-
5-carbaldehyde.

Characterization: The structure and purity of the synthesized compound should be confirmed

by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass

spectrometry.

In Vitro Janus Kinase (JAK) Inhibition Assay
Given that the 7H-pyrrolo[2,3-d]pyrimidine scaffold is a known inhibitor of Janus kinases

(JAKs), a common experimental protocol to assess the inhibitory activity of its derivatives is an

in vitro kinase assay. The following is a generalized protocol for a luminescence-based assay

that measures ATP consumption.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7H-pyrrolo[2,3-
d]pyrimidine-5-carbaldehyde derivatives against a specific JAK isoform (e.g., JAK2).

Materials:

Recombinant human JAK2 enzyme

Peptide substrate for JAK2

Adenosine triphosphate (ATP)

Test compound (dissolved in DMSO)

Assay buffer (e.g., HEPES, MgCl₂, DTT)

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1286517?utm_src=pdf-body
https://www.benchchem.com/product/b1286517?utm_src=pdf-body
https://www.benchchem.com/product/b1286517?utm_src=pdf-body
https://www.benchchem.com/product/b1286517?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1286517?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


384-well white assay plates

Luminometer plate reader

Procedure:

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical

starting concentration is 10 mM.

Assay Plate Preparation: Add a small volume (e.g., 50 nL) of the diluted compound or DMSO

(vehicle control) to the wells of a 384-well plate.

Kinase Reaction:

Prepare a solution of the JAK2 enzyme and the peptide substrate in the assay buffer.

Add this enzyme/substrate mixture to each well containing the compound.

Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for

compound-enzyme interaction.

Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP

concentration should be at or near the Kₘ value for the specific kinase.

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

Signal Detection:

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™

Reagent.

Incubate for approximately 40 minutes at room temperature.

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent

signal.

Incubate for another 30-60 minutes at room temperature to stabilize the signal.
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Data Acquisition: Measure the luminescence intensity of each well using a plate reader.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to the vehicle

control (0% inhibition) and a no-enzyme control (100% inhibition).

Plot the percent inhibition against the logarithm of the compound concentration.

Fit the data to a dose-response curve to determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow
Visualization
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway

is a critical signaling cascade involved in cellular responses to cytokines and growth factors.[6]

Dysregulation of this pathway is implicated in various diseases, including inflammatory

disorders and cancers. 7H-pyrrolo[2,3-d]pyrimidine derivatives are known to inhibit JAKs,

thereby modulating the downstream effects of this pathway.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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